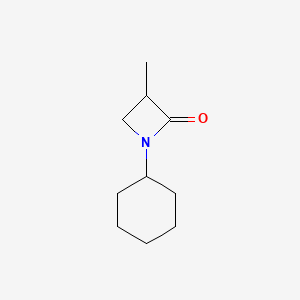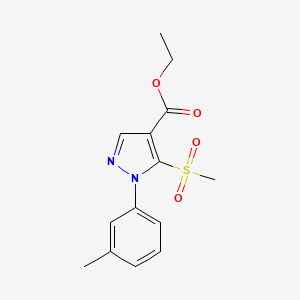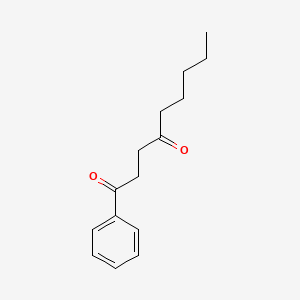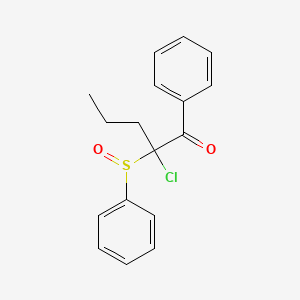![molecular formula C15H24O2S2 B14300871 Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate CAS No. 113410-49-4](/img/no-structure.png)
Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate is a synthetic organic compound with a complex structure It is characterized by the presence of a dithiane ring, a pent-4-en-1-yl group, and a pent-2-enoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dithiane ring, the introduction of the pent-4-en-1-yl group, and the esterification to form the pent-2-enoate ester. Common reagents used in these reactions include organolithium reagents, alkyl halides, and esterification agents such as methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The pent-4-en-1-yl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the dithiane ring can yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
MDMB-4en-PINACA: A synthetic cannabinoid with a similar pent-4-en-1-yl group.
5F-MDMB-PINACA: Another synthetic cannabinoid with a fluorinated pentyl chain.
JWH-018: A synthetic cannabinoid with a different core structure but similar functional groups.
Uniqueness
Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate is unique due to its combination of a dithiane ring and a pent-2-enoate ester, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
| 113410-49-4 | |
Fórmula molecular |
C15H24O2S2 |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
methyl 5-(2-pent-4-enyl-1,3-dithian-2-yl)pent-2-enoate |
InChI |
InChI=1S/C15H24O2S2/c1-3-4-6-10-15(18-12-8-13-19-15)11-7-5-9-14(16)17-2/h3,5,9H,1,4,6-8,10-13H2,2H3 |
Clave InChI |
OOPQIQMEKQOWSW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CCCC1(SCCCS1)CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



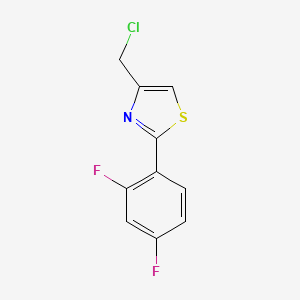
![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)
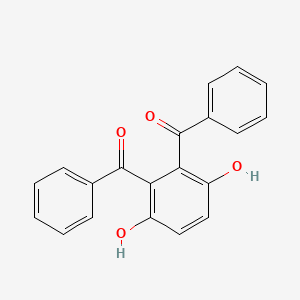

![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)
